Quinaldine sulfate

Catalog No.
S647513
CAS No.
655-76-5
M.F
C10H11NO4S
M. Wt
241.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaldine sulfate

CAS Number

655-76-5

Product Name

Quinaldine sulfate

IUPAC Name

2-methylquinoline;sulfuric acid

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

InChI

InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4)

InChI Key

CMBPXXNFXHKRBG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O

Synonyms

2-methylquinoline, 2-methylquinoline hydrochloride, 2-methylquinoline mesylate, 2-methylquinoline monosulfate, 2-methylquinoline sulfate, quinaldine

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O

Fish Anesthetic:

  • Quinaldine sulfate is a widely used fish anesthetic due to its rapid induction of anesthesia and recovery. Research has shown its effectiveness in various fish species, including tilapia, goldfish, and rainbow trout [].
  • Studies investigate the optimal dosage based on factors like water temperature and fish species []. Additionally, research explores combining quinaldine sulfate with other medications, like diazepam, to improve the quality of anesthesia and reduce fish stress [].

Organic Synthesis:

  • Beyond its anesthetic properties, quinaldine sulfate plays a role in organic synthesis. Research explores its use as a precursor in the synthesis of various organic compounds. However, the specific details of these applications are not publicly available due to potential commercial sensitivity.

Other Research Applications:

  • Limited research suggests potential applications of quinaldine sulfate beyond fish anesthesia and organic synthesis. However, these areas require further investigation.

Quinaldine sulfate is a chemical compound derived from quinaldine, which is an organic compound with the formula C10H9N\text{C}_{10}\text{H}_{9}\text{N}. It is categorized as a sulfate salt of quinaldine, commonly represented by the formula C10H11NO4S\text{C}_{10}\text{H}_{11}\text{NO}_{4}\text{S} or C10H9NH2SO4\text{C}_{10}\text{H}_{9}\text{N}\cdot \text{H}_{2}\text{SO}_{4}. The compound typically appears as a white to grayish-white crystalline powder and is known for its slight solubility in water. Quinaldine sulfate is primarily recognized for its applications in biological and chemical processes, including its use as an anesthetic in aquatic environments and its role in various chemical syntheses .

  • Neutralization Reactions: Quinaldine sulfate behaves as an acid, capable of neutralizing bases. This reaction generates heat, although it is less intense than that produced by the neutralization of inorganic acids .
  • Hydrolysis: Upon heating with acid, quinaldine sulfate can yield free quinaldine, indicating its reactivity under acidic conditions .
  • Synthesis of Derivatives: Quinaldine sulfate can be used to synthesize various derivatives, including other quinoline-based compounds through condensation reactions.

The synthesis of quinaldine sulfate can be achieved through various methods:

  • From Quinaldine: Quinaldine can be reacted with sulfuric acid to form quinaldine sulfate. This method involves the direct combination of quinaldine with concentrated sulfuric acid under controlled conditions.
  • From Aniline: Quinaldine itself can be synthesized via the Skraup synthesis method from aniline and paraldehyde or crotonaldehyde. This foundational synthesis allows for subsequent conversion into its sulfate form .

Quinaldine sulfate has diverse applications across several fields:

  • Aquaculture: It is widely used as an anesthetic for fish during transport and handling, ensuring minimal stress and injury during these processes.
  • Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals.
  • Research: In biochemical research, quinaldine sulfate is utilized for proteomics studies and other analytical applications due to its unique chemical properties .

Interaction studies involving quinaldine sulfate focus on its effects on aquatic life and its biochemical interactions. Research indicates that exposure to quinaldine sulfate can lead to varying physiological responses in fish, including changes in behavior and metabolic rates. Studies have also explored its interactions with other chemicals in aquatic environments, assessing both synergistic and antagonistic effects on marine organisms .

Quinaldine sulfate shares structural similarities with several other compounds derived from quinoline or related structures. Below are some similar compounds:

Compound NameChemical FormulaUnique Characteristics
QuinolineC9H7N\text{C}_{9}\text{H}_{7}\text{N}Parent compound; used in dyes and pharmaceuticals.
2-MethylquinolineC10H9N\text{C}_{10}\text{H}_{9}\text{N}Direct methyl derivative; used similarly in chemical synthesis.
QuinineC20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2Alkaloid derived from cinchona bark; used as an antimalarial drug.
8-HydroxyquinolineC9H7NO\text{C}_{9}\text{H}_{7}\text{NO}Known for its chelating properties; used in metal ion detection.

Quinaldine sulfate's uniqueness lies in its specific application as an anesthetic for aquatic species and its role as a precursor for various organic syntheses, distinguishing it from other quinoline derivatives that may not possess these specific functionalities .

UNII

42993469X7

Related CAS

91-63-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Quinaldine sulfate

Dates

Modify: 2023-08-15

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